2-Benzo[1,3]dioxol-5-yl-3-hydroxy-chromen-4-one
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of benzodioxoles and chromones. This compound is known for its unique structural features, which include a benzodioxole moiety fused to a chromone core. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-hydroxy-4H-chromen-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced chromone derivatives.
Substitution: Substituted benzodioxole and chromone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways may vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene: Evaluated for its antifungal activity.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Studied for its potential as an anticancer agent.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-4H-chromen-4-one stands out due to its unique combination of a benzodioxole moiety and a chromone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10O5 |
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Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C16H10O5/c17-14-10-3-1-2-4-11(10)21-16(15(14)18)9-5-6-12-13(7-9)20-8-19-12/h1-7,18H,8H2 |
InChI Key |
RQYDCAXLKOYPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O |
Origin of Product |
United States |
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